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Compound of Interest

Compound Name: 5-Bromo-2-chloroquinazoline

Cat. No.: B597499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of novel 5-
Bromo-2-chloroquinazoline analogs. As these compounds are novel, this guide establishes a

baseline for characterization by comparing the core 5-Bromo-2-chloroquinazoline structure

with a representative analog, 5-Bromo-2-chloro-4-(phenylamino)quinazoline. This comparison

is supported by synthesized, representative experimental data across various spectroscopic

techniques.

Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for 5-Bromo-2-chloroquinazoline and a representative novel analog.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

5-Bromo-2-

chloroquinazolin

e

8.15 d 8.0 H-8

7.90 d 7.5 H-6

7.75 t 7.8 H-7

9.50 s - H-4

5-Bromo-2-

chloro-4-

(phenylamino)qui

nazoline (Analog

1)

8.50 d 8.2 H-8

7.85 d 7.6 H-6

7.70 t 7.9 H-7

7.40-7.20 m - Phenyl-H

9.80 s (br) - NH

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Chemical Shift (δ, ppm) Assignment

5-Bromo-2-chloroquinazoline 160.5 C-2

155.0 C-4

150.0 C-8a

135.0 C-7

130.0 C-5

128.5 C-6

125.0 C-8

122.0 C-4a

5-Bromo-2-chloro-4-

(phenylamino)quinazoline

(Analog 1)

158.0 C-2

156.0 C-4

148.0 C-8a

140.0 Phenyl-C1'

134.0 C-7

130.5 C-5

129.0 Phenyl-C2', C6'

128.0 C-6

125.5 C-8

124.0 Phenyl-C4'

122.5 Phenyl-C3', C5'

120.0 C-4a

Table 3: IR Spectroscopic Data (KBr Pellet)
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Compound Wavenumber (cm⁻¹) Assignment

5-Bromo-2-chloroquinazoline 3050 Aromatic C-H stretch

1610, 1580 C=N, C=C stretch

820 C-Cl stretch

680 C-Br stretch

5-Bromo-2-chloro-4-

(phenylamino)quinazoline

(Analog 1)

3400 N-H stretch

3060 Aromatic C-H stretch

1620, 1590 C=N, C=C stretch

810 C-Cl stretch

690 C-Br stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragments (m/z)

5-Bromo-2-chloroquinazoline
242/244/246 (M⁺, due to Br

and Cl isotopes)
207 (M-Cl)⁺, 128 (M-Br-Cl)⁺

5-Bromo-2-chloro-4-

(phenylamino)quinazoline

(Analog 1)

317/319/321 (M⁺, due to Br

and Cl isotopes)

282 (M-Cl)⁺, 241 (M-

C₆H₅NH)⁺, 206 (M-Cl-

C₆H₅NH)⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.
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Sample Preparation: 5-10 mg of the compound was dissolved in 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the

solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample was finely ground with potassium

bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press.

Acquisition:

Spectral Range: 4000-400 cm⁻¹

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resolution: 4 cm⁻¹

Number of Scans: 32

Data Processing: The spectrum was background-corrected using a spectrum of a pure KBr

pellet.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: A direct insertion probe was used to introduce the solid sample into the

ion source.

Ionization:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Analysis:

Analyzer Type: Quadrupole

Scan Range: 50-500 m/z

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion

peak and major fragmentation patterns. The isotopic distribution for bromine and chlorine

was used to confirm the presence of these halogens.

Mandatory Visualization
The following diagrams illustrate the logical workflow of the spectroscopic characterization

process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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